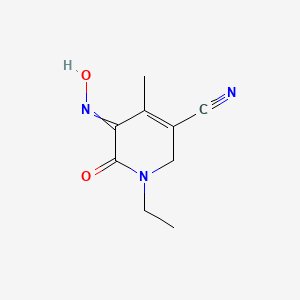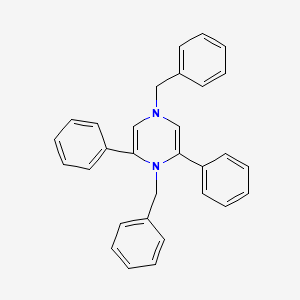
1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine is a chemical compound known for its unique structure and properties It belongs to the class of dihydropyrazines, which are characterized by a pyrazine ring with two hydrogen atoms
Vorbereitungsmethoden
The synthesis of 1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine typically involves the condensation of N-phenacylarylamine with an arylamine. The reaction is carried out under phase-transfer catalysis conditions using phenacyl bromide . The process results in the formation of a thermally stable 1,4-diaryl-3,5-diphenyl-1,4-dihydropyrazine in moderate yield. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Analyse Chemischer Reaktionen
1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into different dihydropyrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism by which 1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine exerts its effects involves interactions with specific molecular targets. It forms donor-acceptor complexes, which are stabilized by the rate of consumption of the compound . These interactions can influence various biochemical pathways, making it a compound of interest in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine can be compared with other dihydropyrazines and dihydropyridines:
1,4-Diaryl-1,4-dihydropyrazines: These compounds share a similar structure but may have different substituents, leading to varied biological activities.
1,2-Diaryl-1,2-dihydropyrazines: These are structurally similar but differ in the position of the hydrogen atoms on the pyrazine ring.
1,4-Dihydropyridines: These compounds are widely used in pharmaceuticals and have a different ring structure compared to dihydropyrazines.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for various applications.
Eigenschaften
CAS-Nummer |
49570-21-0 |
|---|---|
Molekularformel |
C30H26N2 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
1,4-dibenzyl-2,6-diphenylpyrazine |
InChI |
InChI=1S/C30H26N2/c1-5-13-25(14-6-1)21-31-23-29(27-17-9-3-10-18-27)32(22-26-15-7-2-8-16-26)30(24-31)28-19-11-4-12-20-28/h1-20,23-24H,21-22H2 |
InChI-Schlüssel |
RNSLPMJGGDPSLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=C(N(C(=C2)C3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


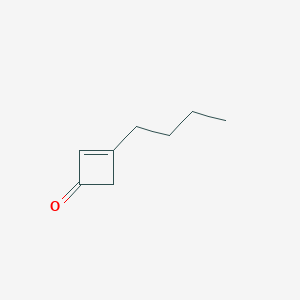


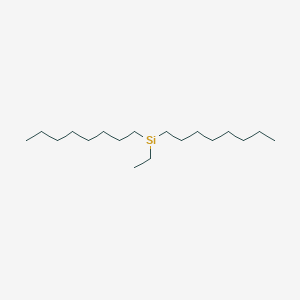
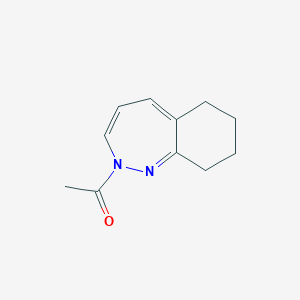



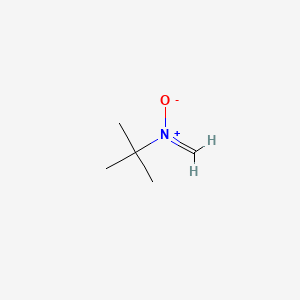
![1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol](/img/structure/B14661169.png)
![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)
